molecular formula C15H23ClO2Si B2818657 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde CAS No. 1911653-47-8

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde

Cat. No.: B2818657
CAS No.: 1911653-47-8
M. Wt: 298.88
InChI Key: QQEQAAXQXFACIE-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₂₃ClO₂Si CAS Number: 1911653-47-8 Molecular Weight: 298.88 g/mol This compound is a benzaldehyde derivative featuring a chloro group at position 2 and a tert-butyldimethylsilyl (TBS)-protected ethyloxy group at position 5. The TBS group is a widely used protecting group in organic synthesis due to its stability under acidic and basic conditions, enabling selective deprotection .

Properties

IUPAC Name

5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-9-8-12-6-7-14(16)13(10-12)11-17/h6-7,10-11H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEQAAXQXFACIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-(tert-butyldimethylsilyloxy)ethanol.

    Protection of Hydroxyl Group: The hydroxyl group of 2-(tert-butyldimethylsilyloxy)ethanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the Ether Linkage: The protected alcohol is then reacted with 2-chlorobenzaldehyde under basic conditions to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for amination reactions.

Major Products

    Oxidation: 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoic acid.

    Reduction: 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Novel Compounds
    The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its silyl ether group can be used for protecting functional groups during chemical reactions, allowing for selective transformations.
  • Drug Development
    Due to its structural features, 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde is explored in pharmaceutical research as a potential precursor for drug candidates. The chlorobenzaldehyde moiety is known for its biological activity, which could be harnessed in developing new therapeutic agents.
  • Material Science
    The compound's unique properties make it a candidate for use in the development of advanced materials, including polymers and coatings that require specific chemical resistances or functionalities.

Cosmetic Formulation

This compound is also being investigated for its role in cosmetic formulations:

  • Stabilizer and Emollient
    In cosmetic products, this compound can act as a stabilizer and emollient due to its ability to enhance the texture and stability of formulations. Its incorporation can improve skin feel and product performance.
  • Fragrance Component
    The compound’s aromatic nature allows it to be utilized as a fragrance ingredient in various cosmetic products, contributing to sensory appeal while maintaining product integrity.
  • Safety and Efficacy Studies
    Research has indicated that compounds like this compound undergo thorough safety assessments before being included in cosmetic products. Studies often focus on skin irritation potential and long-term effects on skin health .

Case Study 1: Drug Development

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing skin bioavailability for dermatological formulations. Researchers utilized compounds similar to this compound to evaluate their effectiveness in topical applications .

Case Study 2: Cosmetic Formulation

In recent research focused on optimizing topical formulations, the use of silyl ethers was emphasized. The study demonstrated how incorporating such compounds improved the physical properties of creams and lotions, enhancing their moisturizing effects while ensuring stability .

Mechanism of Action

The mechanism by which 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the aldehyde group is converted to an alcohol, which can then participate in further chemical transformations. The silyl ether group provides steric protection, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares the target compound with key analogs:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications
5-(2-((TBS)oxy)ethyl)-2-chlorobenzaldehyde 2-Cl, 5-(TBS-O-ethyl) 298.88 1911653-47-8 Intermediate in organic synthesis
3-Chlorobenzaldehyde 3-Cl 140.57 587-04-2 Industrial solvent; acute toxicity noted (skin/eye irritant)
5-Chloro-2-hydroxy-3-iodobenzaldehyde 2-OH, 3-I, 5-Cl 298.47 - Medicinal chemistry (iodine enhances bioactivity)
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-... Complex heterocycle with Cl and MeO - - Anticancer agent synthesis
Ethyl 2-((TBS)oxy)-4-phenylbutanoate derivatives TBS-protected hydroxyl groups ~350–400 - Stereoselective synthesis via NMR-guided methods
Key Observations:

Protecting Group Utility: The TBS group in the target compound enhances stability during multi-step syntheses, similar to its role in ethyl 2-((TBS)oxy)-4-phenylbutanoate derivatives .

Halogen Effects: The 2-chloro substituent in the target compound may direct electrophilic substitution reactions, akin to 3-chlorobenzaldehyde .

Biological Activity: Complex analogs like 5-(4-methoxybenzylidene)-2-(2-chlorophenyl)-...

Physical and Spectroscopic Data

While specific data (e.g., melting point, solubility) for the target compound are unavailable, analogs provide insights:

  • 3-Chlorobenzaldehyde : Boiling point ~213–215°C; soluble in organic solvents .
  • TBS-Protected Derivatives : Typically oily liquids at room temperature, characterized by NMR (¹H, ¹³C) and HR-MS, as seen in .

Biological Activity

5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-chlorobenzaldehyde, with the molecular formula C15H23ClO2Si and a molecular weight of approximately 298.88 g/mol, is an organosilicon compound notable for its unique structural features, including a chlorobenzaldehyde moiety and a tert-butyldimethylsilyl ether. This compound's biological activity is primarily characterized by its potential reactivity due to the presence of functional groups, particularly the aldehyde group.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1911653-47-8

The structural features are significant for understanding its biological interactions:

Feature Description
Chlorobenzaldehyde Group Imparts reactivity typical of aldehydes, allowing for nucleophilic addition reactions.
tert-Butyldimethylsilyl Ether Provides stability and solubility, protecting the aldehyde during synthesis and reactions.

The compound's aldehyde functionality suggests several possible mechanisms of action:

  • Nucleophilic Addition : The aldehyde can react with nucleophiles, potentially leading to the formation of various derivatives that may exhibit biological activity.
  • Silylation Reactions : The tert-butyldimethylsilyl group allows selective reactions, particularly in protecting alcohol functionalities during synthesis processes that could lead to biologically active compounds.

Potential Applications

Due to its structural characteristics, this compound may serve as an intermediate in synthesizing more complex molecules with potential therapeutic effects. Research indicates that compounds containing benzaldehyde derivatives often exhibit a range of biological activities, including:

  • Antibacterial Activity : Similar benzaldehyde derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that benzaldehyde derivatives can inhibit cancer cell proliferation.

Comparative Analysis with Similar Compounds

To further understand the potential biological implications of this compound, a comparative analysis with structurally similar compounds is useful:

Compound Name Structure Features Biological Activity
2-ChlorobenzaldehydeLacks silylation protectionKnown for moderate antibacterial properties
Thiosemicarbazone DerivativesContains thiosemicarbazone moietyExhibits significant antibacterial and anticancer activities
5-(2-hydroxyethyl)-2-chlorobenzaldehydeHydroxyl group increases polarityDemonstrated anti-inflammatory effects

Case Studies

  • Antibacterial Activity of Benzaldehyde Derivatives : A study highlighted that certain benzaldehyde derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria through disk diffusion assays. The minimum inhibitory concentration (MIC) values indicated promising antibacterial properties that could be explored further in the context of this compound .
  • Cytotoxicity Studies : Research on related thiosemicarbazone derivatives showed varying degrees of cytotoxicity against human tumor cell lines. These findings suggest that similar modifications to the benzaldehyde structure could yield compounds with enhanced anticancer properties .

Q & A

Q. What are the optimal conditions for introducing the tert-butyldimethylsilyl (TBDMS) protecting group during synthesis?

The TBDMS group is introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane or toluene. Imidazole is typically employed as a catalyst, and reactions are conducted under inert atmospheres (e.g., nitrogen) at room temperature for 6–12 hours. Excess silylating agent (1.5–2.0 equivalents) ensures complete protection of hydroxyl groups. Post-reaction, quenching with aqueous ammonium chloride and extraction with ethyl acetate followed by silica gel chromatography (hexane:ethyl acetate = 9:1) yields the pure product .

Q. How can researchers ensure purity of the target compound after synthesis?

Purification is achieved using column chromatography (silica gel, 230–400 mesh) with gradients of hexane/ethyl acetate (95:5 to 80:20). For polar impurities, preparative TLC or recrystallization from ethanol/water mixtures may be employed. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (deuterated chloroform, 400 MHz) to confirm absence of residual solvents or byproducts .

Q. What spectroscopic techniques confirm the aldehyde functionality in this compound?

  • ¹H NMR : A sharp singlet at δ 9.8–10.2 ppm confirms the aldehyde proton.
  • ¹³C NMR : A carbonyl signal at δ 190–200 ppm is characteristic.
  • FT-IR : A strong absorption band at ~1700 cm⁻¹ (C=O stretch) and absence of O-H stretches (if protected) are key indicators.
  • HR-MS : Exact mass matching [M+H]⁺ or [M+Na]⁺ ions validates molecular formula (e.g., C₁₅H₂₃ClO₂Si requires m/z 326.1078) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of derivatives?

Diastereoselectivity in adjacent stereocenters (e.g., ethyl-4-hydroxy intermediates) is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor syn-addition, while nonpolar solvents enhance anti-selectivity.
  • Temperature : Lower temperatures (–20°C to 0°C) improve kinetic control, increasing diastereomeric ratios (dr > 4:1).
  • Catalysts : Lewis acids like BF₃·Et₂O can stabilize transition states, altering selectivity. Monitoring via ¹H NMR (e.g., splitting patterns of methylene protons) quantifies dr .

Q. What strategies resolve contradictions in reported reaction yields for similar silyl-protected benzaldehydes?

Discrepancies in yields (e.g., 40% vs. 75%) arise from:

  • Moisture sensitivity : Strict anhydrous conditions (molecular sieves, glovebox) improve silylation efficiency.
  • Catalyst loading : Increasing imidazole from 1.2 to 2.0 equivalents enhances reaction completion.
  • Workup protocols : Rapid extraction minimizes hydrolysis of the TBDMS group. Cross-referencing kinetic studies (e.g., time-dependent NMR) identifies optimal quenching points .

Q. What computational methods predict the reactivity of the aldehyde group in further functionalization?

  • DFT calculations (B3LYP/6-31G*): Predict electrophilicity at the aldehyde carbon (Fukui indices) and steric hindrance from the TBDMS group.
  • Molecular docking : Models interactions with nucleophiles (e.g., Grignard reagents) to assess regioselectivity.
  • Solvent effect simulations (COSMO-RS): Evaluate solvation energies to optimize reaction media for condensation or nucleophilic addition .

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